Triazole derivative 1
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Overview
Description
Triazole derivative 1 is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science . This compound, in particular, has shown significant potential due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the cycloaddition of organic azides with alkynes to form 1,2,3-triazoles . The reaction is often catalyzed by copper, which allows for regioselective formation of the 1,4-disubstituted triazole. The reaction conditions are mild, usually carried out at room temperature, and yield high purity products with minimal side reactions .
Industrial Production Methods: In industrial settings, the production of triazole derivative 1 can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Triazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
Triazole derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triazole derivative 1 involves its interaction with specific molecular targets. For instance, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death . In antiviral applications, triazoles can interfere with viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
- 1,2,4-Triazole
- 1,2,3-Triazole
- Benzimidazole
- Piperidine
Properties
Molecular Formula |
C18H13N5O5 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-[1-[(4-nitrophenyl)methyl]triazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H13N5O5/c24-18(10-5-13-1-6-15(7-2-13)22(25)26)17-12-21(20-19-17)11-14-3-8-16(9-4-14)23(27)28/h1-10,12H,11H2/b10-5+ |
InChI Key |
CVKOJPBBOPIMAL-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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